2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 2097997-39-0
VCID: VC3213647
InChI: InChI=1S/C12H15ClN2O2/c13-11-8-10(1-4-14-11)15-5-2-9(3-6-15)7-12(16)17/h1,4,8-9H,2-3,5-7H2,(H,16,17)
SMILES: C1CN(CCC1CC(=O)O)C2=CC(=NC=C2)Cl
Molecular Formula: C12H15ClN2O2
Molecular Weight: 254.71 g/mol

2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid

CAS No.: 2097997-39-0

Cat. No.: VC3213647

Molecular Formula: C12H15ClN2O2

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid - 2097997-39-0

Specification

CAS No. 2097997-39-0
Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
IUPAC Name 2-[1-(2-chloropyridin-4-yl)piperidin-4-yl]acetic acid
Standard InChI InChI=1S/C12H15ClN2O2/c13-11-8-10(1-4-14-11)15-5-2-9(3-6-15)7-12(16)17/h1,4,8-9H,2-3,5-7H2,(H,16,17)
Standard InChI Key YMTXNOARFQELRZ-UHFFFAOYSA-N
SMILES C1CN(CCC1CC(=O)O)C2=CC(=NC=C2)Cl
Canonical SMILES C1CN(CCC1CC(=O)O)C2=CC(=NC=C2)Cl

Introduction

Structural Characterization

Chemical Identity and Structure

2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid combines several pharmacologically relevant structural features. Based on its chemical name, we can identify the following structural elements:

  • A 2-chloropyridine ring connected at position 4 to the nitrogen of a piperidine ring

  • A piperidine ring with substituents at positions 1 and 4

  • An acetic acid group (CH₂COOH) attached to position 4 of the piperidine ring

This arrangement creates a molecule with both basic (pyridine nitrogen) and acidic (carboxylic acid) functional groups, suggesting amphoteric properties.

Structural Comparison with Related Compounds

Several structurally related compounds appear in the search results that help contextualize the properties of 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid:

CompoundStructural SimilarityKey Differences
(2-Chloropyridin-4-yl)(piperidin-1-yl)methanoneContains 2-chloropyridin-4-yl and piperidine moietiesContains amide linkage rather than direct C-N bond; lacks acetic acid group
2-(2-Chloropyridin-4-yl)acetic acidContains 2-chloropyridin-4-yl and acetic acid moietiesLacks piperidine ring
2-(4-(piperidin-4-yl)phenyl)acetic acid hydrochlorideContains piperidin-4-yl and acetic acid moietiesContains phenyl instead of chloropyridine ring

Predicted Physical and Chemical Properties

Molecular Properties

Based on the molecule's structure and comparison with related compounds, the following properties can be predicted:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₂H₁₅ClN₂O₂Derived from structure
Molecular WeightApproximately 254-256 g/molCalculated from molecular formula
Hydrogen Bond Donors1 (carboxylic acid OH)Based on functional groups present
Hydrogen Bond Acceptors4 (pyridine N, piperidine N, carboxyl C=O and O-H)Based on functional groups present
Rotatable BondsApproximately 3-4Estimated from structure

Solubility and Partition Coefficient

The compound likely exhibits amphiphilic properties due to its polar carboxylic acid group and more lipophilic aromatic and aliphatic regions:

  • Water solubility: Modest, likely enhanced at basic pH due to carboxylic acid deprotonation

  • Organic solvent solubility: Good solubility expected in polar organic solvents like methanol and ethanol

  • Predicted LogP: Approximately 1.5-2.5, similar to related compounds such as (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone which has an XLogP3-AA value of 2.1

Analytical Characterization Methods

Spectroscopic Identification

For the characterization of 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)acetic acid, several analytical techniques would be valuable:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusExpected Key Signals
¹H NMRAromatic protons (7-8 ppm), piperidine ring protons (1.5-3.5 ppm), methylene protons adjacent to carboxyl (2.3-2.5 ppm), carboxylic acid proton (10-12 ppm)
¹³C NMRCarbonyl carbon (~175 ppm), aromatic carbons (120-150 ppm), piperidine carbons (25-55 ppm), methylene carbon adjacent to carboxyl (~40 ppm)

Mass Spectrometry

Mass spectrometry would be expected to show:

  • Molecular ion peak corresponding to the molecular weight

  • Characteristic fragmentation patterns showing loss of the acetic acid group

  • Isotope pattern characteristic of chlorine-containing compounds (M and M+2 peaks)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be the method of choice for analysis and purification, with typical conditions:

  • Reverse-phase column (C18)

  • Mobile phase: gradient of acetonitrile/water with 0.1% formic acid

  • Detection: UV at approximately 254-280 nm

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